Cas no 2172319-12-7 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid)

1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis and medicinal chemistry. Its key advantages include the presence of a stable Fmoc protecting group, which facilitates selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The benzoylpiperidine-3-carboxylic acid scaffold offers structural versatility, enabling the incorporation of constrained ring systems into peptide backbones or small-molecule designs. This compound is particularly valuable for introducing conformational rigidity or enhancing binding interactions in target molecules. Its high purity and well-defined reactivity make it a reliable intermediate for research applications in drug discovery and biochemical studies.
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid structure
2172319-12-7 structure
商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid
CAS番号:2172319-12-7
MF:C28H26N2O5
メガワット:470.516447544098
CID:5974258
PubChem ID:165553561

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid
    • 2172319-12-7
    • EN300-1480587
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid
    • インチ: 1S/C28H26N2O5/c31-26(30-15-7-8-18(16-30)27(32)33)23-13-5-6-14-25(23)29-28(34)35-17-24-21-11-3-1-9-19(21)20-10-2-4-12-22(20)24/h1-6,9-14,18,24H,7-8,15-17H2,(H,29,34)(H,32,33)
    • InChIKey: MHCXCOZLWDUYEI-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1=CC=CC=C1C(N1CCCC(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 470.18417193g/mol
  • どういたいしつりょう: 470.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 6
  • 複雑さ: 765
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 95.9Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1480587-1000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid
2172319-12-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1480587-10000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid
2172319-12-7
10000mg
$14487.0 2023-09-28
Enamine
EN300-1480587-2500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid
2172319-12-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1480587-500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid
2172319-12-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1480587-250mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid
2172319-12-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1480587-50mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid
2172319-12-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1480587-1.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid
2172319-12-7
1g
$0.0 2023-06-06
Enamine
EN300-1480587-5000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid
2172319-12-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1480587-100mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid
2172319-12-7
100mg
$2963.0 2023-09-28

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid 関連文献

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acidに関する追加情報

Introduction to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic Acid (CAS No. 2172319-12-7)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid, identified by its CAS number CAS No. 2172319-12-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine ring, a benzoyl group, and a fluorenylmethoxycarbonyl (Fmoc) moiety. The presence of these functional groups imparts unique chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and development.

The piperidine moiety is a six-membered heterocyclic amine that is commonly found in many biologically active molecules. Its structural flexibility and ability to form hydrogen bonds make it an ideal scaffold for designing drugs that can interact with biological targets. In particular, piperidine derivatives have been extensively studied for their potential applications in treating neurological disorders, cardiovascular diseases, and infectious diseases. The benzoyl group attached to the piperidine ring further enhances the compound's pharmacological profile by contributing to its lipophilicity and metabolic stability.

The fluorenylmethoxycarbonyl (Fmoc) group is a protective group commonly used in peptide synthesis, but it also serves as a key pharmacophore in certain drug candidates. The Fmoc moiety can influence the solubility, bioavailability, and metabolic degradation of the compound, making it an important consideration in drug design. In the context of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid, the Fmoc group may play a role in modulating the compound's interactions with biological targets, thereby affecting its overall efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid with high precision. These tools have been instrumental in identifying potential drug candidates that can modulate specific biological pathways. For instance, studies have shown that piperidine-based compounds can interact with enzymes and receptors involved in pain signaling, neurodegeneration, and inflammation. The benzoyl group may enhance these interactions by improving the compound's ability to cross cell membranes and reach its target sites.

In addition to its potential therapeutic applications, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid has been explored as a building block for more complex molecules. By modifying its structural framework, researchers can generate derivatives with enhanced pharmacological properties. For example, replacing the Fmoc group with other protecting groups or introducing additional functional moieties can alter the compound's solubility, bioavailability, and metabolic stability. These modifications are crucial for optimizing drug candidates for clinical use.

The synthesis of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted precursors, followed by purification steps such as column chromatography or recrystallization. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability, which is essential for both academic research and industrial applications.

One of the most exciting aspects of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid is its potential as a lead compound for drug discovery. Its unique structural features make it a versatile scaffold that can be modified to target various diseases. Researchers are particularly interested in exploring its potential as an anti-inflammatory agent, given the growing recognition of inflammation's role in numerous chronic diseases. Additionally, its interaction with neurological targets suggests that it could be developed into treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The development of new drugs is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolic degradation. However, the structural features of 1-2-({((9H-fluoren)-9-ylmethoxycarbonyl}amino)benzoylpiperidine)-3-carboxylic acid offer opportunities to overcome these challenges through rational drug design. By carefully selecting substituents and optimizing synthetic routes, researchers can enhance the compound's pharmacokinetic properties while maintaining or improving its biological activity.

In conclusion, 1-({((9H-fluoren)-9-ylmethoxycarbonyl}amino)benzoylpiperidine)-3-carboxylic acid (CAS No. 2172319127) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for further exploration as a lead molecule for drug discovery. With continued advancements in synthetic chemistry and computational biology, this compound holds great promise for developing new treatments for various diseases.

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